Glyceryl 1-undecylenate

Catalog No.
S3349612
CAS No.
62285-15-8
M.F
C14H26O4
M. Wt
258.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl 1-undecylenate

CAS Number

62285-15-8

Product Name

Glyceryl 1-undecylenate

IUPAC Name

2,3-dihydroxypropyl undec-10-enoate

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h2,13,15-16H,1,3-12H2

InChI Key

GJVUMEONPPTZEY-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)OCC(CO)O

Canonical SMILES

C=CCCCCCCCCC(=O)OCC(CO)O

Glyceryl 1-undecylenate is a monoester formed from glycerin and undecylenic acid, a fatty acid with eleven carbon atoms. It is recognized for its multifunctional properties, serving as an emollient, co-emulsifier, and moisturizer in various formulations. This compound is derived entirely from vegetable sources, making it a renewable ingredient suitable for preservative-free or self-preserving skincare products. Glyceryl 1-undecylenate possesses significant antimicrobial properties, effectively inhibiting the growth of bacteria, yeast, and fungi, which has been validated through scientific studies at concentrations as low as 0.1% .

Antimicrobial Activity:

Glyceryl 1-undecylenate possesses mild antifungal and antibacterial properties []. Studies have investigated its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger [, ]. However, the research suggests limited activity compared to established antifungal agents [].

Drug Delivery Systems:

Some studies have explored the potential of Glyceryl 1-undecylenate as a component in drug delivery systems. Its emulsifying and solubilizing properties might be beneficial in formulating certain medications []. However, further research is needed to determine its efficacy and safety in this context.

Other Potential Applications:

Limited research suggests Glyceryl 1-undecylenate might have other potential applications, such as:

  • Anti-inflammatory effects []
  • Promoting wound healing []

Glyceryl 1-undecylenate can undergo enzymatic hydrolysis in biological systems, leading to the release of undecylenic acid and glycerol. This reaction is significant in understanding its metabolic pathways and potential biological effects . Additionally, it can react with isocyanate monomers and epoxide monomers, forming various polymers used in sealants and coatings . The compound's structure allows it to participate in typical esterification reactions, contributing to its versatility in formulations.

The biological activity of glyceryl 1-undecylenate is primarily attributed to its antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungi and yeast . This makes it particularly useful in personal care products where microbial contamination is a concern. Its safety profile is robust, making it suitable for sensitive skin applications.

Glyceryl 1-undecylenate can be synthesized through the esterification of glycerin with undecylenic acid. This process typically involves heating the two components under controlled conditions to facilitate the formation of the ester bond. The reaction may require the presence of a catalyst to enhance the rate of esterification and ensure complete conversion . The purity of the final product can be confirmed through various analytical techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.

Glyceryl 1-undecylenate finds extensive application in the cosmetic and personal care industry due to its multifunctional properties:

  • Skincare Products: Used in moisturizers, creams, and lotions for its emollient properties.
  • Hair Care: Incorporated into formulations for its conditioning effects.
  • Deodorants: Acts as a natural preservative due to its antimicrobial activity.
  • Shaving Products: Enhances skin hydration and comfort during shaving.
  • Foot Creams: Provides protection against fungal infections .

Studies have demonstrated that glyceryl 1-undecylenate interacts synergistically with other ingredients in formulations. For instance, when combined with Methylpropanediol, it can effectively replace traditional preservatives in organic cosmetic products . Its compatibility with various surfactants and emulsifiers enhances the stability and performance of cosmetic formulations.

Glyceryl 1-undecylenate shares similarities with several other compounds used in cosmetic formulations. Here are some notable comparisons:

CompoundStructure TypeKey PropertiesUnique Features
Glyceryl stearateMonoesterEmulsifying agent; skin conditioningCommonly used in emulsions
Glyceryl caprylateMonoesterEmollient; antimicrobialDerived from caprylic acid
Glyceryl laurateMonoesterEmulsifier; skin conditioningDerived from lauric acid
Polyethylene glycolPolymerSolubilizing agent; moisture retentionSynthetic; varies widely in molecular weight

Glyceryl 1-undecylenate stands out due to its natural origin and potent antimicrobial activity, making it particularly suitable for formulations aimed at sensitive skin types while ensuring preservation against microbial growth . Its unique combination of properties allows it to function effectively across various product categories while maintaining a clean label status.

XLogP3

3.1

Other CAS

62285-15-8

Wikipedia

Glyceryl 1-undecylenate

Dates

Modify: 2024-04-14

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